molecular formula C14H12O2 B1664615 4-Methoxybenzophenone CAS No. 611-94-9

4-Methoxybenzophenone

Cat. No. B1664615
CAS RN: 611-94-9
M. Wt: 212.24 g/mol
InChI Key: SWFHGTMLYIBPPA-UHFFFAOYSA-N
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Description

4-Methoxybenzophenone, also known as 4-Benzoylanisole, is a compound with the linear formula CH3OC6H4COC6H5 . It has diverse plant growth-regulating actions such as inhibition of shoot and root growth, induction of chlorosis, and a disturbance in phototropism or geotropism . It is also used as a photopolymerization catalyst .


Synthesis Analysis

The synthesis of 4-Methoxybenzophenone can be achieved via Friedel-Crafts acylation reaction of p-anisoyl chloride and toluene in the presence of AlCl3 as a catalyst .


Molecular Structure Analysis

The molecular formula of 4-Methoxybenzophenone is C14H12O2 . It contains a total of 29 bonds; 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

4-Methoxybenzophenone and its analogues showed diverse plant growth-regulating actions such as inhibition of shoot and root growth, induction of chlorosis, and a disturbance in phototropism or geotropism . It is also used as a photopolymerization catalyst .


Physical And Chemical Properties Analysis

4-Methoxybenzophenone has a molecular weight of 212.24 . It has a melting point of 60-63 °C and a boiling point of 354-356 °C . It is insoluble in water .

Scientific Research Applications

  • Analytical Chemistry Applications 4-Methoxybenzophenone and its metabolites have been studied for their detection and analysis in human serum. A method involving dispersive liquid-liquid microextraction and liquid chromatography tandem mass spectrometry has been developed for this purpose, highlighting its importance in analytical chemistry for detecting specific compounds in biological samples (Tarazona, Chisvert, & Salvador, 2013).

  • Environmental Monitoring The presence of 4-Methoxybenzophenone and its derivatives in environmental water samples has been studied, emphasizing its role in environmental monitoring. Solid-phase extraction followed by liquid chromatography-tandem mass spectrometry is used for determining these compounds in water samples, showcasing the chemical's relevance in assessing environmental pollution (Negreira et al., 2009).

  • Plant Growth Studies Research on 4-Methoxybenzophenones has shown their diverse effects on plant growth, including inhibitory actions on shoot and root growth. This suggests potential applications in agriculture and plant biology for controlling or understanding plant growth mechanisms (Yamada et al., 1974).

  • Chemical Synthesis 4-Methoxybenzophenone has been synthesized using green chemistry principles, highlighting its role in chemical production and the development of environmentally friendly synthesis methods. For instance, an efficient method using benzoic acid as an acylating agent catalyzed by tungstophosphoric acid supported on MCM-41 has been developed for synthesizing 4-Methoxybenzophenone (Zhang et al., 2015).

  • Pharmacokinetics and Toxicology The disposition of 4-Methoxybenzophenone after dermal administration in male rats has been studied, contributing to the understanding of its pharmacokinetics and potential toxicological effects. This research is crucial in assessing the safety and biological impact of this compound (Okereke, Abdel-Rhaman, & Friedman, 1994).

  • hydrogen abstraction reaction of triplet 4-Methoxybenzophenone with thiophenol have been examined, providing insights into the chemical's behavior under different physical conditions and its potential applications in photo-initiated reactions (Morino, Wakasa, & Hayashi, 2002).
  • Skin Penetration and Metabolism The penetration of 4-Methoxybenzophenone through the skin and its subsequent metabolism in the body have been studied, particularly in the context of its use in sunscreens. This research is significant for understanding the systemic exposure and potential health effects of compounds used in personal care products (Gonzalez et al., 2006).

  • Endocrine Disrupting Activity The endocrine-disrupting activities of 4-Methoxybenzophenone and its metabolites have been investigated, particularly in relation to estrogenic and anti-androgenic activities. This research is crucial for assessing the environmental and health impacts of chemicals that interfere with hormonal systems (Watanabe et al., 2015).

Safety And Hazards

When handling 4-Methoxybenzophenone, it is advised to avoid contact with skin and eyes, and not to breathe dust. It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(4-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFHGTMLYIBPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209995
Record name 4-Methoxybenzophenone
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Methoxybenzophenone

CAS RN

611-94-9
Record name 4-Methoxybenzophenone
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Record name 4-Methoxybenzophenone
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Record name 4-Methoxybenzophenone
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Record name 4-Methoxybenzophenone
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Record name 4-methoxybenzophenone
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Record name 4-METHOXYBENZOPHENONE
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Synthesis routes and methods I

Procedure details

Anisole (0.1 mole, 10.8 grams) and benzoyl chloride (0.1 mole, 14 grams) were dissolved in 200 milliliters of hexane and stirred at room temperature while 15 grams of anhydrous aluminum chloride were added slowly over a period of 15 minutes. The reaction mixture was stirred an additional 15 minutes and then the hexane decanted. The resulting viscous residue in the reaction flask was carefully hydrolyzed with 200 milliliters of a mixture of ice and dilute hydrochloric acid. The resulting organic fraction was taken up in dichloromethane and the resulting solution washed with water. Dichloromethane solvent was removed on a rotary evaporator leaving an oil product that solidified on standing. The solidified product was broken-up, washed with two 50 milliliters portions of pentane, and suction dried yielding 4-methoxybenzophenone.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

370 mg of benzoylchloride were reacted with 12 ml anisole to give the benzoylated product 4-methoxybenzophenone in 47% yield. The catalyst used is a HS—AlF3 metal fluoride on a Al2O3 support prepared according to the present invention, which is used in an amount of 300 mg. The reaction is carried out in a discontinuous batch process at 60° C. under reflux with stirring.
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
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reactant
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Type
reactant
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To an agitated mixture of lithium Chloride (3.18 g., 0.075 mole) and aluminium chloride (20 g., 0.15 mole) in dichloroethane cooled to below -10° C. was added anisole (5.41 g.,-0.05 mole) and benzoyl chloride (7.03 g., 0.05 mole) in dichloroethane (10ml). The reaction mixture was held below -10° C. for one hour then allowed to come to room temperature overnight. The 4-methoxybenzophenone produced (9.55 g., 90.1% yield) had a gas chromatograph/mass spectrometer estimated purity of over 95% with 2% ortho isomers.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step Two
Quantity
7.03 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
90.1%

Synthesis routes and methods V

Procedure details

A mixture of 5.4 gm (0.05 moles) of anisole and 7.0 gm (0.05) moles of benzoyl chloride and 0.5 gm of boron carbide was placed in 50 ml of benzene. This mixture was allowed to react as described in Example 3. A yield of 48.2% of p-methoxy benzophenone was obtained, and 0.5 gm of the boron carbide catalysts was recovered.
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( 0.05 )
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
4,350
Citations
F Boscá, G Cosa, MA Miranda… - … & Photobiological Sciences, 2002 - pubs.rsc.org
The triplet state of 4-methoxybenzophenone (4-MBP) has been investigated by laser flash photolysis and emission techniques in several solvents. In non-polar cyclohexane, 4-MBP …
Number of citations: 38 pubs.rsc.org
GR Lappin, JS Zannucci - The Journal of Organic Chemistry, 1971 - ACS Publications
… ) or of 2-isopropoxy-4-methoxybenzophenone (9) proceeded … 12 gave only 2-hydroxy-4-methoxybenzophenone. Both lb and 9 … of 2- (benzyl oxy) -4-methoxybenzophenone (la) gave 6-…
Number of citations: 54 pubs.acs.org
MM Patel, MA Kapadia, GP Patel… - Journal of applied …, 2007 - Wiley Online Library
The polymeric ligand (resin) was prepared from 2‐hydroxy‐4‐methoxybenzophenone with 1,3‐propane diol in the presence of polyphosphoric acid as a catalyst on constant heating at …
Number of citations: 38 onlinelibrary.wiley.com
A Santovito, S Ruberto, G Galli, C Menghi… - Drug and Chemical …, 2019 - Taylor & Francis
Oxybenzone or benzophenone-3 (2-hydroxy-4-methoxybenzophenone; BP-3) is a filter used in a variety of personal care products for protection of human skin and hair from damage by …
Number of citations: 11 www.tandfonline.com
Y Nakagawa, T Suzuki - Chemico-biological interactions, 2002 - Elsevier
… The metabolism and cytotoxicity of 2-hydroxy-4-methoxybenzophenone (HMB) in isolated … of 2,2′-dihydroxy-4-methoxybenzophenone (DHMB) as determined by mass spectroscopy …
Number of citations: 131 www.sciencedirect.com
E De Laurentiis, M Minella, M Sarakha, A Marrese… - Water research, 2013 - Elsevier
The sunlight filter benzophenone-4 (BP-4) is present in surface waters as two prevailing forms, the singly deprotonated (HA−) and the doubly deprotonated one (A 2− ), with pK a2 = …
Number of citations: 71 www.sciencedirect.com
Y FUJII, T Kurokawa, I YAMAGUCHI, T Misato - J Pestic Sci, 1978 - jlc.jst.go.jp
Absorption, translocation and metabolism of 3, 3'-dimethyl-4-methoxybenzophenone (NK-049) applied to rice and barnyardgrass were examined to elucidate its selective herbicidal …
Number of citations: 16 jlc.jst.go.jp
L Joseph, D Sajan, K Chaitanya, T Suthan… - … Acta Part A: Molecular …, 2014 - Elsevier
… optical properties of 2-Hydroxy-4-Methoxybenzophenone (HMB) single crystal have been … FT-Raman spectrum of 2-Hydroxy-4-Methoxybenzophenone and on the basis of transferred …
Number of citations: 11 www.sciencedirect.com
T Suthan, NP Rajesh, CK Mahadevan… - … Acta Part A: Molecular …, 2011 - Elsevier
… The 2-hydroxy-4-methoxybenzophenone is a non-hygroscopic simple organic material with … In the present work we have grown the 2-hydroxy-4-methoxybenzophenone single crystal …
Number of citations: 28 www.sciencedirect.com
SM El Dareer, JR Kalin, KF Tillery… - Journal of Toxicology and …, 1986 - Taylor & Francis
Administration to rats of oral doses of [ 14 C]‐2‐hydroxy‐4‐methoxybenzophenone (HMB) in the range of 3.01–2570 mg/kg revealed that a dose‐dependent elimination process was …
Number of citations: 38 www.tandfonline.com

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